Product packaging for 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine(Cat. No.:CAS No. 25797-08-4)

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3255659
CAS No.: 25797-08-4
M. Wt: 270.3 g/mol
InChI Key: VFTXQRZMABGZOG-UHFFFAOYSA-N
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Description

2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine (CAS 61760-45-0) is a chemical compound with the molecular formula C23H16N2 and a molecular weight of 320.387 g/mol . It belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocyclic compounds known for their planar, aromatic structures that are highly valued in medicinal chemistry and drug discovery . The pyrrolopyridine scaffold is a privileged structure in pharmaceutical research, serving as a key building block for the development of potent and selective enzyme inhibitors. While specific biological data for this particular derivative is limited, structurally similar pyrrolopyridine compounds have demonstrated significant research value across multiple therapeutic areas. For instance, pyrrolo[2,3-c]pyridine derivatives are being investigated as potent inhibitors of hematopoietic progenitor kinase 1 (HPK1) for cancer immunotherapy . Furthermore, pyrrolo[2,3-b]pyridine analogs have shown promise as potent and reversible inhibitors of Lysine Specific Demethylase 1 (LSD1), a key epigenetic target in oncology , as well as in the development of inhibitors for kinases like MELK and GSK-3β, which are relevant in cancer and Alzheimer's disease research, respectively . This compound, with its specific diphenyl substitution pattern, is offered as a high-purity chemical tool to support your innovative research in these and other fields, including the synthesis of novel bioactive molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H14N2 B3255659 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine CAS No. 25797-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-3-7-14(8-4-1)18-16-11-12-20-13-17(16)21-19(18)15-9-5-2-6-10-15/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTXQRZMABGZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NC3=C2C=CN=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,3 Diphenyl 1h Pyrrolo 2,3 C Pyridine and Analogs

Strategies for Pyrrolo[2,3-c]pyridine Ring System Construction

The assembly of the fused bicyclic system can be approached from two primary directions, each offering distinct advantages depending on the availability of starting materials and the desired substitution patterns.

In this strategy, the synthesis begins with a substituted pyrrole (B145914) ring, onto which the pyridine (B92270) ring is subsequently formed. A notable example involves the intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals, promoted by acid, to create substituted pyrrolo[2,3-c]pyridine-7-ones. nih.gov This method is advantageous for its scalability. nih.gov Another approach is the cyclo-condensation reaction of 2-amino-1,5-diphenyl-1H-pyrrole with active methylene (B1212753) compounds, which can yield various substituted pyrrolo derivatives. evitachem.com This highlights how a pre-functionalized pyrrole can direct the formation of the fused pyridine ring.

This is a more common and versatile strategy for constructing the pyrrolo[2,3-c]pyridine framework. nbuv.gov.ua It involves the annulation of a pyrrole ring onto an existing pyridine precursor. nbuv.gov.ua Key methods include:

The Bartoli Reaction: This method utilizes the reaction of 2-halogeno-3-nitropyridines with vinyl magnesium bromide to form the pyrrole ring. It is widely used due to its versatility and the high yields it can produce. nbuv.gov.ua

Reductive Cyclization: The reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) forms enamines, which then undergo reductive cyclization to yield the pyrrolo[2,3-c]pyridine core with excellent yields. nbuv.gov.ua Another variation involves the palladium-catalyzed, carbon monoxide-mediated reductive cyclization of 3-nitro-4-styrylpyridine to generate a 2-phenyl-1H-pyrrolo[2,3-c]pyridine. nbuv.gov.ua

Fischer Cyclization: The Fischer indole (B1671886) synthesis can be adapted to create the pyrrolo[2,3-c]pyridine system. For instance, the cyclization of 3-hydrazinyl-2-methoxypyridine (B573460) with protected phenylacetaldehyde (B1677652) has been used to obtain 3-phenyl-6-azaindole. nbuv.gov.ua

Tandem Sonogashira Coupling/Intramolecular Cyclization: This approach involves the reaction of a substituted iodopyridine with a terminal alkyne. The subsequent heating of the alkylation product triggers a smooth cyclization to form the pyrrolo[2,3-c]pyridine ring system. nbuv.gov.ua

Table 1: Comparison of Pyridine-First Cyclization Approaches

Method Key Precursors Typical Reagents/Conditions Notes
Bartoli Reaction 2-Halogeno-3-nitropyridines, Vinyl Grignard reagents Vinyl magnesium bromide, THF or Toluene Versatile and high-yielding. nbuv.gov.ua
Reductive Cyclization 4-Methyl-3-nitropyridines DMFDMA, followed by reduction (e.g., H₂, Pd/C) Can achieve near-quantitative yields. nbuv.gov.ua
Fischer Cyclization Substituted Pyridylhydrazines, Aldehydes/Ketones Acid catalyst (e.g., HCl, ZnCl₂) A classic metal-free method for indole-type synthesis. nbuv.gov.ua
Sonogashira/Cyclization Halogenated Pyridines (e.g., 4-iodopyridine-3-yl)carbamate), Terminal Alkynes Pd catalyst, Cu(I) co-catalyst, heat Allows for one-pot tandem reaction sequences. nbuv.gov.ua

Targeted Synthesis of 2,3-Diphenyl Substitution Pattern

Achieving the specific 2,3-diphenyl substitution on the pyrrolo[2,3-c]pyridine core requires tailored synthetic routes that can precisely place the phenyl groups.

This direct approach utilizes starting materials that already contain the necessary diphenyl motif. One of the most effective methods is the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with various active methylene compounds. evitachem.comresearchgate.net For example, reacting this diphenyl-substituted pyrrole precursor with compounds like acetyl acetone (B3395972) or ethyl cyanoacetate (B8463686) in the presence of acetic acid and a catalytic amount of hydrochloric acid under reflux conditions leads to the formation of the corresponding 2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine derivatives. evitachem.comresearchgate.net This strategy efficiently incorporates the pre-existing diphenyl structure into the final heterocyclic system.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating substructures from each starting material. acsgcipr.orgbohrium.com While specific MCRs for this compound are not extensively detailed in the provided results, analogous strategies for similar diarylated heterocyclic systems are well-established. For instance, a one-pot, three-component reaction using a palladium catalyst under microwave irradiation has been developed for the synthesis of 2,3-diarylimidazo[1,2-a]pyridines. nih.gov This approach combines an aminopyridine, a 2-bromo-1-phenylethanone derivative, and an arylboronic acid to rapidly build the diarylated core, suggesting the potential for similar MCR strategies in the pyrrolo[2,3-c]pyridine series. nih.gov The development of isocyanide-based MCRs has also led to the rapid construction of complex polycyclic pyrrolo[2,3-b]pyridine derivatives, demonstrating the power of MCRs in building fused heterocyclic systems. nih.gov

Metal-catalyzed cross-coupling reactions are a powerful tool for introducing aryl groups onto heterocyclic scaffolds. researchgate.net For the synthesis of diarylated pyrrolo[2,3-c]pyridines, these reactions can be applied sequentially to a dihalogenated precursor.

A plausible and documented strategy for a related system involves starting with a dihalogenated 7-azaindole (B17877) core, such as 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. nih.gov A chemoselective Suzuki-Miyaura cross-coupling can be performed first, where a phenyl group (from phenylboronic acid) is selectively introduced at the more reactive C-2 position, catalyzed by a palladium complex like Pd₂(dba)₃. nih.gov Subsequently, a second cross-coupling reaction, such as another Suzuki or a Buchwald-Hartwig amination, could be performed at the C-4 position. nih.gov While this example illustrates the principle on a related isomer, the logic applies to the synthesis of 2,3-diaryl systems, where sequential or tandem palladium-catalyzed reactions like Suzuki, Stille, or Heck couplings could be employed to introduce phenyl groups onto a dihalo-pyrrolo[2,3-c]pyridine intermediate. researchgate.netrsc.org

Table 2: Metal-Catalyzed Phenyl Group Introduction Strategies

Reaction Type Key Substrate Reagents Catalyst System Description
Suzuki-Miyaura Coupling Dihalo-pyrrolo[2,3-c]pyridine Phenylboronic acid, Base (e.g., K₂CO₃) Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃) Sequential coupling at different halogenated positions introduces phenyl groups. nih.govmdpi.com
Stille Coupling Dihalo-pyrrolo[2,3-c]pyridine Phenylstannane (e.g., PhSnBu₃) Palladium catalyst An alternative to Suzuki coupling, using organotin reagents. rsc.org
Heck Coupling Halo-pyrrolo[2,3-c]pyridine Styrene Palladium catalyst (e.g., Pd(OAc)₂) Forms a C-C bond by coupling with an alkene, followed by isomerization/aromatization. rsc.org
Sonogashira Coupling Halo-pyrrolo[2,3-c]pyridine Phenylacetylene Pd catalyst, Cu(I) co-catalyst Introduces a phenylethynyl group, which can be subsequently reduced to form a phenyl-substituted ring. nbuv.gov.uarsc.org

Advanced Synthetic Techniques for Enhanced Efficiency and Selectivity

To streamline the construction of complex molecules like this compound and its derivatives, chemists have developed methods that combine multiple synthetic steps into a single operation. These advanced techniques not only reduce the number of required purification steps, saving time and resources, but also allow for the construction of molecular complexity from simple starting materials with high degrees of control.

Cascade reactions, also known as tandem or domino reactions, are powerful tools in modern organic synthesis where a series of intramolecular or intermolecular transformations occur sequentially in a single pot without the need to isolate intermediates. This approach offers significant advantages in terms of efficiency and atom economy. The synthesis of the pyrrolo[2,3-c]pyridine core has benefited greatly from such strategies, particularly through metal-catalyzed processes.

One notable example involves a palladium-catalyzed cascade reaction starting from readily available materials. researchgate.net A strategy for synthesizing 2-aryl-substituted pyrrolo[2,3-c]pyridines utilizes a sequence involving a Sonogashira cross-coupling followed by a tandem C–N bond formation and cyclization. researchgate.net In this process, a 3,4-dibromopyridine (B81906) is first coupled with a terminal alkyne. The resulting 3-bromo-4-(arylethynyl)pyridine intermediate is then reacted with an amine in the same pot. The palladium catalyst facilitates the subsequent C-N coupling and cyclization to furnish the final pyrrolo[2,3-c]pyridine structure in a single, smooth transformation. researchgate.net

Another sophisticated cascade approach involves the reaction of gem-dichloroolefins with boronic acids. researchgate.net This method includes a tandem intramolecular C-N coupling and an intermolecular Suzuki process, catalyzed by palladium, to yield 2-aryl-substituted 6-azaindoles (pyrrolo[2,3-c]pyridines). researchgate.net Such reactions highlight the power of cascade sequences to rapidly build the desired heterocyclic framework.

Table 1: Example of a Palladium-Catalyzed Cascade Synthesis of Pyrrolo[2,3-c]pyridine Derivatives researchgate.netnih.gov
Starting MaterialsCatalyst/ReagentsKey Steps in CascadeProduct TypeReference
3,4-Dibromopyridine, Terminal Alkyne, Aromatic AminePalladium Catalyst1. Sonogashira Coupling 2. C-N Coupling 3. Cyclization2,3-Disubstituted-1H-pyrrolo[2,3-c]pyridines researchgate.net
N-propargylic β-enaminones, N-sulfonyl iminesKOH (Base-catalyzed)1. Michael Addition 2. Intramolecular Cyclization 3. Aromatization2,3-dihydro-1H-pyrrolo[2,3-b]pyridines nih.gov

These methods represent a significant step forward, enabling the efficient assembly of the pyrrolo[2,3-c]pyridine core through the orchestrated formation of multiple bonds in one synthetic operation.

The parent compound, this compound, is achiral. However, the development of stereoselective methods is crucial for producing specific chiral analogs which may possess unique biological activities. While the direct enantioselective synthesis of chiral 2,3-diaryl-1H-pyrrolo[2,3-c]pyridine derivatives is not extensively documented in the reviewed literature, the principles of asymmetric catalysis are well-established and have been successfully applied to the synthesis of closely related chiral heterocyclic structures.

For instance, the enantioselective synthesis of pyrroloindolines, which share a fused pyrrole ring system, has been achieved through a formal [3+2] cycloaddition. nih.govcaltech.edu In one approach, a chiral catalyst system composed of (R)-BINOL and tin tetrachloride (SnCl₄) was used to catalyze the reaction between C(3)-substituted indoles and 2-amidoacrylates, yielding highly enantioenriched pyrroloindolines. nih.govcaltech.edu This reaction proceeds through a stepwise mechanism involving a conjugate addition followed by an intramolecular cyclization, where the chiral Lewis acid controls the stereochemical outcome. caltech.edu

Similarly, highly enantioselective methods have been developed for the synthesis of other chiral pyridine-containing molecules. Copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand is one such example. nih.govresearchgate.net This method demonstrates that activating the pyridine ring with a Lewis acid allows for highly enantioselective transformations. nih.govresearchgate.net

These examples from related fields illustrate that the tools for creating chiral pyrrolo[2,3-c]pyridine analogs exist. The application of chiral Lewis acids, chiral Brønsted acids, or transition-metal complexes with chiral ligands to the cyclization or functionalization steps in pyrrolo[2,3-c]pyridine synthesis could foreseeably produce specific enantiomers of chiral derivatives. The development of such methods remains a promising area for future research.

Green Chemistry Approaches in Pyrrolo[2,3-c]pyridine Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov In the synthesis of heterocyclic compounds like pyrrolo[2,3-c]pyridines, this often involves the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

A prominent green strategy is the use of water as a solvent, replacing volatile and often toxic organic solvents. For the synthesis of related pyrrolo[2,3-d]pyrimidine derivatives, a method has been developed using β-cyclodextrin as a reusable promoter in water. mdpi.com β-cyclodextrin is a biomolecule that can act as a microreactor, creating a hydrophobic cavity in the aqueous medium that facilitates the reaction between nonpolar reactants. This approach offers high atom economy, mild reaction conditions, and good yields in short reaction times. mdpi.com

Multicomponent reactions (MCRs) are inherently green as they combine multiple reactants in a single step, reducing waste and improving efficiency. nih.gov The development of MCRs for pyrrolopyridine synthesis under solvent-free conditions or using alternative energy sources like microwave irradiation further enhances their green credentials. nih.govelsevierpure.com Microwave-assisted synthesis has been shown to dramatically shorten reaction times, increase yields, and lead to cleaner reactions compared to conventional heating. nih.gov These methods often fulfill key objectives of green chemistry, including financial feasibility and minimal environmental impact. nih.gov

Table 2: Overview of Green Chemistry Approaches for Pyrrolopyridine and Related Heterocycle Synthesis nih.govmdpi.com
Green ApproachDescriptionAdvantagesExample ApplicationReference
Alternative SolventsUsing water as a reaction medium instead of volatile organic compounds (VOCs).Non-toxic, inexpensive, environmentally benign.Synthesis of pyrrolo[2,3-d]pyrimidines. mdpi.com
Biocatalysis/PromotersEmploying β-cyclodextrin as a reusable catalyst/promoter.Biodegradable, reusable, operates in water under mild conditions.β-cyclodextrin catalyzed synthesis in water. mdpi.com
Microwave-Assisted SynthesisUsing microwave irradiation as an energy source to accelerate reactions.Shorter reaction times, higher yields, cleaner products, energy efficient.Synthesis of various pyrimidine (B1678525) and imidazole (B134444) derivatives. nih.govelsevierpure.com
Multicomponent Reactions (MCRs)Combining three or more reactants in a single pot to form the final product.High atom economy, reduced waste, simplified workup.One-pot synthesis of substituted pyrimidines. nih.gov

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more sustainable and efficient, aligning with the broader goals of modern chemical manufacturing.

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule. This allows for the precise determination of the molecular structure.

Proton NMR (¹H NMR) Analysis of Aromatic and Heteroaromatic Regions

The ¹H NMR spectrum of 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine displays a series of signals in the aromatic and heteroaromatic regions, which are characteristic of the protons in the phenyl and pyrrolopyridine ring systems. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: ¹H NMR Spectroscopic Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)

Detailed interpretation of the aromatic and heteroaromatic proton signals would typically be included here, based on their chemical shifts, multiplicities (e.g., singlet, doublet, triplet, multiplet), and coupling constants. This information would reveal the connectivity of the protons within the ring systems.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)

Analysis of the ¹³C NMR spectrum would allow for the assignment of each carbon atom in the phenyl and pyrrolopyridine rings, providing conclusive evidence for the carbon skeleton of the molecule.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between different atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. Cross-peaks in the COSY spectrum would confirm the proton-proton connectivities within the phenyl and pyrrolopyridine rings.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons with the signals of directly attached carbon atoms. This would allow for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

Specific correlations observed in these 2D NMR spectra would be detailed here to provide a complete picture of the molecular structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound would exhibit absorption bands corresponding to the various functional groups present in the molecule.

Table 3: IR Spectroscopic Data for this compound

Functional Group Wavenumber (cm⁻¹)
N-H stretch (pyrrole) Data not available in search results
C-H stretch (aromatic) Data not available in search results
C=C stretch (aromatic/heteroaromatic) Data not available in search results

The presence of a characteristic N-H stretching vibration would confirm the presence of the pyrrole (B145914) ring. Aromatic C-H and C=C stretching vibrations would also be expected in the spectrum.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. While IR spectroscopy is sensitive to changes in the dipole moment during a vibration, Raman spectroscopy is sensitive to changes in the polarizability.

Table 4: List of Compounds

Compound Name
This compound

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insight into its structure through fragmentation analysis.

High-resolution mass spectrometry provides highly accurate mass measurements, which can confirm the elemental formula of a compound. Despite extensive searches, specific HRMS data for this compound, including the experimentally determined exact mass and the calculated mass with the corresponding error in parts per million (ppm), could not be located in the scientific literature. While HRMS data is available for some more complex derivatives of the pyrrolopyridine scaffold, this information is not directly applicable to the title compound.

The analysis of how a molecule breaks apart in a mass spectrometer (its fragmentation pattern) offers valuable clues about its structural components. A detailed study of the fragmentation pattern of this compound under various ionization conditions (e.g., electron ionization or collision-induced dissociation) has not been published. Such a study would identify characteristic fragment ions, which would be instrumental in confirming the connectivity of the phenyl groups to the pyrrolopyridine core.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. However, a search of crystallographic databases and the broader scientific literature did not yield any reports on the single-crystal X-ray structure of this compound. While crystal structures for isomeric compounds such as 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine and other substituted pyrrolopyridines have been reported, this data cannot be used to infer the precise solid-state conformation of the title compound.

Computational and Theoretical Investigations of 2,3 Diphenyl 1h Pyrrolo 2,3 C Pyridine

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational tool used to determine the three-dimensional arrangement of atoms in a molecule and to identify the most stable conformers. For a molecule like 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine, the primary degrees of freedom that dictate its conformational landscape are the torsional angles of the two phenyl groups relative to the plane of the pyrrolopyridine core.

A pertinent example of such an analysis was performed on the isomeric compound 3,4-Diphenyl-1H-pyrrolo[2,3-b]pyridine . mdpi.com In that study, Density Functional Theory (DFT) calculations were employed to determine the optimal molecular structure. The calculations identified a conformer with a relative Gibbs free energy of 0.001255 kcal mol⁻¹, indicating its stability. mdpi.com The optimized structure obtained from these calculations was found to be in good agreement with experimental data from single-crystal X-ray diffraction. mdpi.com

For this compound, a similar computational approach would involve:

Potential Energy Surface (PES) Scanning: Systematically rotating the C-C bonds connecting the phenyl groups to the pyrrolopyridine core to map out the energy landscape.

Geometry Optimization: Identifying the minima on the PES, which correspond to stable conformers.

Frequency Calculations: Confirming that the optimized geometries are true energy minima (i.e., have no imaginary frequencies) and calculating thermodynamic properties such as Gibbs free energy.

The steric hindrance between the two adjacent phenyl groups at the C2 and C3 positions, as well as the interaction between the C2-phenyl group and the N1-H of the pyrrole (B145914) ring, would be critical factors influencing the preferred conformations. The table below illustrates the kind of data that would be generated from such a conformational analysis.

Table 1: Hypothetical Conformational Analysis Data for this compound

ConformerDihedral Angle (N1-C2-C_phenyl-C_phenyl)Dihedral Angle (C2-C3-C_phenyl-C_phenyl)Relative Energy (kcal/mol)
A45°60°0.00
B135°65°1.25
C40°150°2.10
D140°155°3.50

Note: This table is illustrative and does not represent actual experimental or calculated data.

Reaction Mechanism Studies through Computational Modeling

Computational modeling is an invaluable tool for elucidating the step-by-step pathways of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. While specific computational studies on the synthesis of this compound are not prominent in the literature, the mechanisms for forming the core pyrrolopyridine scaffold are well-established, such as through modifications of the Fischer indole (B1671886) synthesis or Madelung-type cyclizations. youtube.com

A key aspect of studying reaction mechanisms is the identification of transition states (TS), which are the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which determines the reaction rate.

For a potential synthesis of this compound, computational chemists would model the proposed reaction steps. For instance, in a Fischer-type synthesis, this would involve modeling the mdpi.commdpi.com-sigmatropic rearrangement, which is the key bond-forming step. youtube.comyoutube.com DFT calculations would be used to:

Optimize the geometries of the reactants, intermediates, transition states, and products.

Calculate the energies of each species.

Determine the energy barriers for each step of the reaction.

This analysis helps in understanding the feasibility of a proposed synthetic route and can explain why certain isomers are formed preferentially over others.

Table 2: Illustrative Energy Profile for a Key Step in a Hypothetical Pyrrolopyridine Synthesis

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantStarting Hydrazone0.0
TS1Transition State for mdpi.commdpi.com-Sigmatropic Rearrangement+25.5
IntermediateDi-imine Intermediate-5.2
TS2Transition State for Cyclization/Aromatization+15.8
ProductPyrrolopyridine core-20.0

Note: This table is illustrative and does not represent actual experimental or calculated data.

The solvent in which a reaction is carried out can have a profound impact on its rate and outcome. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models (e.g., PCM, SMD): These models treat the solvent as a continuous medium with a defined dielectric constant. They are computationally efficient and good at capturing the bulk electrostatic effects of the solvent.

Explicit Solvation Models: These models involve including a number of individual solvent molecules in the calculation. While more computationally expensive, they can capture specific interactions like hydrogen bonding between the solute and the solvent, which can be critical.

Studies on pyrrole systems have shown that hydrogen bonding and the dielectric constant of the solvent significantly affect spectroscopic properties and, by extension, reactivity. scilit.com In the synthesis of pyrrolopyridines, specific hydrogen bonds from a protic solvent could stabilize a transition state, thereby lowering the energy barrier and accelerating the reaction. Computational analysis of solvent effects is therefore crucial for optimizing reaction conditions.

Molecular Dynamics Simulations (if applicable for interactions or dynamics)

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. While static quantum mechanical calculations provide insights into stable structures and reaction energies, MD simulations reveal how molecules move, flex, and interact over time.

For this compound, MD simulations would be particularly relevant for understanding its interactions with other molecules, such as a protein receptor in a biological context. Numerous studies have employed MD simulations to investigate the binding of various pyrrolopyridine derivatives to protein kinases. scilit.comwikipedia.org

In such a study, an MD simulation would typically involve:

Placing the this compound molecule (the ligand) into the binding site of a target protein.

Immersing the protein-ligand complex in a simulation box filled with water molecules and ions to mimic physiological conditions.

Simulating the motions of all atoms over a period of nanoseconds to microseconds.

The resulting trajectory provides detailed information about the stability of the protein-ligand complex, the specific hydrogen bonds and hydrophobic interactions that maintain binding, and the conformational changes that may occur upon binding. wikipedia.org These simulations are instrumental in drug design for calculating binding free energies and predicting the potency of a potential drug candidate. wikipedia.org

Reactivity and Derivatization Chemistry of the 2,3 Diphenyl 1h Pyrrolo 2,3 C Pyridine Core

Electrophilic Aromatic Substitution Reactions on the Pyrrolo[2,3-c]pyridine System

The pyrrolo[2,3-c]pyridine nucleus possesses two aromatic rings, the pyrrole (B145914) and the pyridine (B92270) moiety, each with differing susceptibility to electrophilic attack. The pyrrole ring, being analogous to pyrrole itself, is electron-rich and thus the preferred site for electrophilic aromatic substitution. In contrast, the pyridine ring is electron-deficient and generally resistant to such reactions, often requiring harsh conditions and showing a preference for substitution at the 3- and 5-positions relative to the ring nitrogen.

For the isomeric 1H-pyrrolo[2,3-b]pyridines (7-azaindoles), electrophilic substitution reactions such as nitration, nitrosation, bromination, and iodination have been shown to occur predominantly at the 3-position of the pyrrole ring. wikipedia.orgrsc.org By analogy, it is anticipated that electrophilic attack on the 2,3-diphenyl-1H-pyrrolo[2,3-c]pyridine core would also favor the pyrrole moiety. However, with the 2- and 3-positions already substituted with phenyl groups, the likely position for electrophilic substitution would be the C1 nitrogen or potentially one of the phenyl rings, depending on the reaction conditions and the nature of the electrophile. Direct electrophilic substitution on the pyridine ring is expected to be significantly less favorable. wikipedia.org

A general representation of potential electrophilic substitution sites is shown below:

Reagent/ConditionsPotential Product(s)Notes
Nitrating agent (e.g., HNO₃/H₂SO₄)Nitration on one of the phenyl ringsThe pyrrolo[2,3-c]pyridine core is likely to be protonated under these acidic conditions, deactivating it towards electrophilic attack. Substitution would then preferentially occur on the less deactivated phenyl rings.
Brominating agent (e.g., NBS)Bromination on the pyrrole nitrogen or a phenyl ringThe outcome would depend on the specific reagent and conditions, influencing whether N-bromination or substitution on the phenyl rings occurs.
Acylating agent (e.g., Ac₂O/Lewis acid)Acylation on the pyrrole nitrogenN-acylation is a common reaction for pyrrole and its derivatives.

This table is predictive and based on general principles of aromatic reactivity, as specific experimental data for electrophilic aromatic substitution on this compound is not extensively documented in the reviewed literature.

Nucleophilic Reactions and Ring Transformations

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the positions ortho and para to the ring nitrogen (C4 and C6 in the pyrrolo[2,3-c]pyridine system). The fusion of the pyrrole ring can modulate this reactivity.

While specific nucleophilic substitution reactions on the this compound core are not widely reported, studies on related pyrrolopyridine isomers provide some insights. For instance, ring-opening reactions of pyrrolopyridine derivatives have been observed under nucleophilic conditions. The reaction of a 1H-pyrrolo[3,2-c]pyridine-4,6-dione derivative with nucleophiles resulted in the opening of the pyridine ring. nih.gov It is plausible that under certain conditions, the pyridine ring of this compound could undergo similar transformations.

Functionalization of Phenyl Substituents

The two phenyl rings at the 2- and 3-positions of the pyrrolo[2,3-c]pyridine core are amenable to functionalization through standard aromatic substitution reactions. The reactivity of these phenyl rings will be influenced by the electronic nature of the heterocyclic core to which they are attached. The pyrrolo[2,3-c]pyridine system as a whole can act as a directing group.

Typical electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions could be employed to introduce functional groups onto the phenyl rings. The regioselectivity of these substitutions (i.e., ortho, meta, or para to the point of attachment to the heterocyclic core) would be determined by the combined electronic and steric effects of the pyrrolopyridine moiety. Computational studies on the isomeric 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine suggest that the heterocyclic system can influence the electron distribution on the appended phenyl rings, which in turn would direct incoming electrophiles. tandfonline.com

Regioselective Modifications and Substituent Effects

Regioselectivity is a key consideration in the derivatization of the this compound core. As discussed, electrophilic substitutions are expected to favor the pyrrole part of the molecule, while nucleophilic attacks are more likely on the pyridine ring. The existing diphenyl substituents at C2 and C3 will sterically hinder reactions at these positions and electronically influence the reactivity of the rest of the molecule.

The synthesis of substituted pyrrolo[2,3-c]pyridines often relies on regioselective synthetic strategies, such as the Bartoli reaction or Sonogashira coupling, to build the heterocyclic core with desired substituents in place. nbuv.gov.ua For post-synthetic modifications, the inherent reactivity patterns of the fused ring system will govern the regiochemical outcome. For example, in the related pyrrolo[2,3-b]pyridines, derivatization is often directed to specific positions based on the choice of reaction type (e.g., electrophilic vs. metal-catalyzed cross-coupling). nih.gov

Ring-Opening and Rearrangement Reactions

While specific ring-opening or rearrangement reactions of this compound are not well-documented, the general reactivity of related heterocyclic systems suggests that such transformations are possible. For instance, treatment of 2-phenyl-1H-pyrrolo[2,3-b]pyridine with chloroform (B151607) and a strong base led to a ring-expansion, forming a 1,8-naphthyridine (B1210474) derivative. rsc.org This type of reaction involves the cleavage and reformation of the heterocyclic rings and highlights the potential for skeletal rearrangements in the broader class of pyrrolopyridines.

Furthermore, ring-opening of the pyridine moiety in bipyridine ligands coordinated to a metal center has been mechanistically studied, providing a basis for understanding the factors that can induce such transformations. nih.gov It is conceivable that under specific conditions, such as in the presence of strong nucleophiles or certain transition metal catalysts, the this compound core could undergo ring-opening or rearrangement.

Synthesis of Polycyclic and Fused Heterocyclic Derivatives

The this compound core can serve as a building block for the synthesis of more complex polycyclic and fused heterocyclic systems. This can be achieved by introducing functional groups onto the core that can then participate in cyclization reactions. For example, if a reactive group were to be introduced at the C4 or C7 position, it could be used to annulate a new ring onto the pyridine moiety.

Investigation of Reaction Kinetics and Thermodynamics

Detailed experimental studies on the kinetics and thermodynamics of reactions involving the this compound core are currently limited in the available scientific literature. Such studies would be invaluable for a quantitative understanding of the reactivity of this heterocyclic system and for optimizing reaction conditions for the synthesis of its derivatives.

Computational chemistry offers a powerful tool to predict the thermodynamics and kinetics of reactions. For instance, density functional theory (DFT) calculations have been used to study the thermodynamics of pyridine synthesis from pyrylium (B1242799) salts. rsc.org Similar computational approaches could be applied to the this compound system to calculate reaction enthalpies, activation energies, and to elucidate reaction mechanisms. A computational study on the isomeric 3,4-diphenyl-1H-pyrrolo[2,3-b]pyridine has provided insights into its molecular structure and electronic properties, which are foundational for understanding its reactivity. tandfonline.com

Applications in Chemical Research Excluding Biological/medicinal Efficacy

Role as Molecular Probes in Biochemical Systems

Molecular probes are essential tools in chemical biology, allowing for the real-time, non-invasive study of biological processes at the molecular level. The rigid, heterocyclic scaffold of pyrrolopyridines makes them attractive candidates for the development of such probes. However, specific research into the application of 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine in this capacity is not documented in the current scientific literature.

Study of Enzyme-Ligand Interactions in In Vitro Models

The investigation of enzyme-ligand interactions is fundamental to drug discovery and understanding biological catalysis. While related isomers like 1H-pyrrolo[2,3-b]pyridine derivatives have been investigated as inhibitors for enzymes such as Fibroblast Growth Factor Receptor (FGFR) and Traf2 and Nck-interacting kinase (TNIK), there is no available research demonstrating the use of this compound as a molecular probe to study such interactions in in vitro models. nih.govresearchgate.net

Investigation of Receptor Binding Modalities

Understanding how a ligand binds to its receptor is crucial for designing new therapeutic agents. The pyrrolopyridine core is present in compounds designed to interact with various receptors. For instance, derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been the focus of studies on FGFR binding. nih.govrsc.org However, there are no specific studies in the available literature that utilize this compound to investigate receptor binding modalities.

Probing Cellular Signaling Pathways in Model Organisms/Systems (without clinical outcomes)

Molecules that can enter cells and report on the status of signaling pathways are invaluable research tools. The activation of signaling cascades, such as the RAS–MEK–ERK and PI3K–Akt pathways by FGFR, is a key area of study. nih.gov Derivatives of the 1H-pyrrolo[2,3-b]pyridine isomer are known to be involved in modulating such pathways. nih.gov Despite this, no research has been published on the application of this compound for probing cellular signaling pathways in any model organism or system.

Scaffolds for Material Science Applications

The unique photophysical and electronic properties of fused heterocyclic systems often make them promising candidates for applications in material science.

Potential in Organic Electronics (e.g., as building blocks for conjugated polymers)

Organic electronics leverage carbon-based materials in electronic devices. Conjugated polymers, which possess alternating single and double bonds, are central to this field. While the general class of nitrogen-containing heterocycles is of great interest for developing organic semiconducting materials, there is currently no published research that explores the potential of this compound as a building block for conjugated polymers or its application in organic electronics.

Luminescent Properties and Fluorescent Probes

Luminescent molecules have wide-ranging applications, from displays (OLEDs) to biological imaging. Some pyrrolopyridine isomers are known to be precursors for luminescent compounds. researchgate.net For example, a related compound, 4-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, has been identified as a precursor for producing luminescent organic materials. researchgate.net However, the specific luminescent or fluorescent properties of this compound have not been characterized or reported in the scientific literature.

Catalysis and Ligand Design

The structure of this compound, featuring both a pyrrole (B145914) and a pyridine (B92270) ring, presents intriguing possibilities for its use in catalysis and ligand design. The presence of a nitrogen lone pair on the pyridine ring and the N-H proton on the pyrrole moiety allows for potential coordination with metal centers. This dual functionality suggests that the molecule could act as a bidentate ligand, forming stable chelate complexes with various transition metals.

The design of ligands is a cornerstone of homogeneous catalysis, influencing the reactivity, selectivity, and stability of the catalyst. While direct studies on the catalytic applications of this compound are not extensively documented, the broader class of pyrrolopyridine derivatives has shown utility in forming metal complexes. For instance, palladium(II) and platinum(II) complexes with pyrrole-based Schiff base ligands have been synthesized and characterized. nih.gov These complexes often exhibit a square planar geometry, a common coordination environment for catalysts in cross-coupling reactions. nih.gov

Furthermore, ruthenium(II) polypyridyl complexes are a well-studied class of compounds with applications in catalysis. nih.govmdpi.commdpi.comnih.gov The incorporation of ligands like this compound into such complexes could modulate their electronic and steric properties. The bulky phenyl groups at the 2- and 3-positions would create a specific steric environment around the metal center, which could be exploited to control the stereoselectivity of catalytic transformations. The basicity of the pyridine nitrogen, influenced by the electronic effects of the fused pyrrole ring and the phenyl substituents, would also play a crucial role in the catalytic activity of any resulting metal complex. nih.gov The potential for this compound to act as a ligand is also supported by the known coordination chemistry of α-pyrrolyl dipyrrins, which can act as bidentate or tridentate ligands. researchgate.net

The table below outlines the key structural features of this compound that are relevant to its potential in ligand design.

FeatureDescriptionImplication for Ligand Design
Pyridine Nitrogen Possesses a lone pair of electrons.Can act as a Lewis base to coordinate with a metal center.
Pyrrole N-H The proton can be deprotonated to form a pyrrolide anion.Allows for the formation of anionic N-donor ligands.
Bidentate Potential The spatial arrangement of the pyridine N and pyrrole N-H allows for chelation.Formation of stable 5-membered chelate rings with metal ions.
Steric Bulk Two phenyl groups at the 2- and 3-positions.Can influence the coordination geometry and stereochemical outcome of catalytic reactions.

Building Blocks for Complex Chemical Architectures

The this compound molecule is a valuable synthon for the construction of more elaborate chemical structures. Its synthesis can be achieved through methods such as the cyclo-condensation of 2-amino-1,5-diphenyl-1H-pyrrole with active methylene (B1212753) compounds. nih.gov The reactivity of the pyrrolopyridine core allows for a variety of subsequent transformations.

The pyrrole ring in related 1H-pyrrolo[2,3-b]pyridines is known to undergo electrophilic substitution reactions, such as nitration, nitrosation, bromination, and iodination, predominantly at the 3-position. rsc.org This reactivity provides a handle for introducing a wide range of functional groups. For instance, acylation reactions on the pyrrole nitrogen are also possible. researchgate.net

Moreover, the pyrrolopyridine scaffold can be functionalized using modern cross-coupling techniques. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, have been employed to introduce aryl groups onto the heterocyclic framework of related pyrrolopyridines. nih.gov This is a powerful method for creating carbon-carbon bonds and assembling complex molecular architectures. Gold-catalyzed intramolecular hydroarylation has also been shown to be an effective method for constructing pyrrolopyridine systems. nih.gov

The inherent reactivity of the different positions on the this compound ring system makes it a versatile building block. The table below summarizes some of the potential synthetic transformations.

Reaction TypeReagents and Conditions (by analogy to related systems)Resulting Functionalization
Electrophilic Nitration Nitrating agents (e.g., HNO₃/H₂SO₄)Introduction of a nitro group, likely at a position on the pyrrole ring. rsc.org
Electrophilic Halogenation Brominating agents (e.g., NBS) or iodinating agents.Introduction of bromine or iodine atoms, which can be further functionalized via cross-coupling. rsc.org
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base.Arylation of a halogenated precursor. nih.gov
N-Alkylation/Acylation Alkyl halide or acyl chloride in the presence of a base.Functionalization of the pyrrole nitrogen. researchgate.netmdpi.com

These reactions highlight the potential of this compound as a versatile platform for the synthesis of novel and complex organic molecules for various applications in materials science and synthetic chemistry.

Future Perspectives and Emerging Research Trajectories

Development of Asymmetric Synthetic Strategies for Chirality Control

The synthesis of enantiomerically pure compounds is critical, particularly for applications in pharmacology and materials science. While various methods exist for constructing the pyrrolo[2,3-c]pyridine core, the development of asymmetric strategies for derivatives like 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine remains a nascent field. nbuv.gov.uaresearchgate.net Future research will likely focus on introducing chirality to this scaffold.

An emerging and powerful approach is the use of N-heterocyclic carbene (NHC) catalysis. For instance, NHC-catalyzed oxidative [3+3] annulation reactions have been successfully employed to prepare chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org Adapting this methodology to react suitable pyrrole-based precursors could provide a direct, enantioselective route to chiral pyrrolo[2,3-c]pyridine derivatives. The development of such catalytic systems would enable precise control over the stereochemistry, opening avenues for investigating the chiroptical properties and stereospecific biological interactions of these molecules.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Understanding and expanding the reactivity of the this compound core is essential for creating structural diversity. Research on related aza-indoles has revealed a rich chemical reactivity that can be leveraged. rsc.org For example, the pyrrolo[2,3-b]pyridine scaffold undergoes electrophilic substitution reactions such as nitration, bromination, and iodination, predominantly at the 3-position. rsc.org Future studies should investigate the regioselectivity of such reactions on the 2,3-diphenyl substituted core, where the existing phenyl groups will exert significant electronic and steric influence.

Furthermore, transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations, have proven effective for functionalizing halogenated pyrrolopyridines. nih.govmdpi.comnih.gov A key research trajectory will be the selective halogenation of the this compound scaffold, followed by systematic cross-coupling to append a wide array of functional groups. Another area of interest is the exploration of ring-expansion reactions, as seen when 2-phenyl-1H-pyrrolo[2,3-b]pyridine reacts with chloroform (B151607) and alkali to form a 1,8-naphthyridine (B1210474). rsc.org Investigating analogous transformations could lead to the discovery of novel, larger heterocyclic systems derived from the parent compound.

Integration into Supramolecular Assemblies

The rigid, planar structure of the pyrrolo[2,3-c]pyridine core, combined with the presence of two phenyl rings, makes this compound an excellent candidate for constructing ordered supramolecular assemblies. The phenyl groups can participate in π-π stacking and other non-covalent interactions, which are crucial for the self-assembly process.

Studies on related pyrrolo[2,3-c]isoquinolines have shown that their electronic distributions influence supramolecular assembly through long-distance hydrophobic interactions. nih.govresearchgate.net For this compound, the pyrrole (B145914) NH group can act as a hydrogen-bond donor, while the pyridine (B92270) nitrogen serves as a hydrogen-bond acceptor. This dual functionality, coupled with the potential for π-stacking, allows for the rational design of complex architectures like molecular rotors, wires, or porous organic frameworks. Future research will focus on co-crystallization experiments with complementary molecules and studying the resulting solid-state structures and their properties.

Advanced Spectroscopic Studies of Excited States and Photophysical Properties

Pyrrolopyridine derivatives are increasingly recognized for their promising fluorescent properties, with applications as organic fluorophores and sensors. nih.govnih.gov The photophysical characteristics of this compound are largely unexplored but hold significant potential. The extended π-conjugation provided by the diphenyl substituents is expected to influence the absorption and emission spectra, likely shifting them to longer wavelengths compared to the unsubstituted core.

Advanced spectroscopic techniques, such as femtosecond transient absorption spectroscopy, can be used to probe the dynamics of the excited states and map the electronic relaxation pathways. nih.gov Research on related pyrrolo[2,3-c]isoquinolines has demonstrated that substituent effects and solvent viscosity can modulate fluorescence intensity and quantum yields, sometimes through a twisted intramolecular charge transfer (TICT) mechanism. nih.govresearchgate.net A key research goal will be to characterize the quantum yield, Stokes shift, and solvatochromism of this compound and its functionalized analogues. This data is crucial for its potential use in organic light-emitting diodes (OLEDs) or as a fluorescent probe. niscpr.res.in

Table 1: Photophysical Properties of Related Pyrrolopyridine Derivatives in Different Solvents. nih.gov
CompoundSolventAbsorption λab (nm)Emission λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)
Pyrrolo[2,3-c]isoquinoline 8aHexane34639536780.01
DCM34740039190.01
Ethanol34440243270.02
Pyrrolo[2,3-c]isoquinoline 8cHexane34239539360.03
DCM34540443690.07
Ethanol34240848200.12

Computational Design of Functionalized Pyrrolo[2,3-c]pyridines with Tailored Properties

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of novel molecules and guiding synthetic efforts. bohrium.comresearchgate.netnih.gov For this compound, DFT calculations can be employed to optimize its molecular geometry and analyze its frontier molecular orbitals (HOMO and LUMO). bohrium.com The energy gap between the HOMO and LUMO provides insights into the molecule's electronic properties, chemical reactivity, and expected absorption wavelengths. bohrium.comresearchgate.net

Future research will utilize computational modeling to design new derivatives with tailored characteristics. For example, by systematically adding electron-donating or electron-withdrawing groups to the phenyl rings or the heterocyclic core, properties like the HOMO-LUMO gap, dipole moment, and electrostatic potential surface can be precisely modulated. This in-silico design approach is invaluable for prioritizing synthetic targets for specific applications, such as developing kinase inhibitors by modeling interactions within a protein's active site or designing new materials for organic solar cells with optimized photovoltaic properties. nih.govnih.govresearchgate.net

High-Throughput Synthesis and Screening for Chemical Discovery Libraries

The aza-indole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents. researchgate.netpharmablock.comnih.govtaylorfrancis.com This makes the this compound core an attractive starting point for building chemical libraries for drug discovery. High-throughput and parallel synthesis techniques are essential for rapidly generating a large number of analogues for biological screening.

Q & A

Q. Q1: What are the common synthetic routes for 2,3-Diphenyl-1H-pyrrolo[2,3-c]pyridine?

A: The core scaffold is typically synthesized via multi-step protocols:

  • Halogenation and cross-coupling : Initial iodination (e.g., using N-iodosuccinimide) followed by Suzuki-Miyaura coupling with phenylboronic acids to introduce aryl groups .
  • Protection/deprotection strategies : Use of tosyl (Ts) groups to protect reactive nitrogen sites during coupling steps, followed by deprotection under basic conditions (e.g., KOH/EtOH) .
  • Cyclization : Acid-mediated or thermal cyclization to form the pyrrolopyridine ring .

Advanced Synthesis Optimization

Q. Q2: How can researchers optimize regioselectivity in Suzuki couplings for pyrrolo[2,3-c]pyridine derivatives?

A: Regioselectivity depends on:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for sterically hindered substrates .
  • Temperature control : Higher temperatures (90–105°C) improve coupling efficiency for electron-deficient aryl boronic acids .
  • Directed metalation : Use of directing groups (e.g., Ts-protected nitrogen) to guide cross-coupling at specific positions .

Basic Characterization Techniques

Q. Q3: What analytical methods are critical for characterizing this compound?

A: Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and regiochemistry .
  • X-ray crystallography : Resolves ambiguities in ring conformation and aryl group orientation .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Biological Activity Profiling

Q. Q4: What in vitro assays are used to evaluate the biological activity of this compound?

A: Common assays include:

  • Kinase inhibition : CDK4/6 or VEGFR enzymatic assays using fluorescence-based substrates .
  • Antiproliferative activity : MTT assays on cancer cell lines (e.g., mesothelioma models) .
  • Apoptosis markers : Caspase-3/7 activation and survivin downregulation via Western blot .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q5: How do substituents on the phenyl rings influence antitumor activity?

A:

  • Electron-withdrawing groups (EWGs) : Fluorine or methoxy groups at the 5-position enhance kinase inhibition (e.g., CDK1) by improving target binding .
  • Steric effects : Bulky substituents on the 3-phenyl ring reduce activity due to steric hindrance in the ATP-binding pocket .
  • Combination with heterocycles : Thiazole or indole moieties improve cytotoxicity via synergistic interactions .

Resolving Data Contradictions

Q. Q6: How to address discrepancies in reported proton pump inhibition vs. kinase activity?

A: Potential factors include:

  • Assay conditions : Differences in pH (proton pump assays) vs. kinase buffer systems .
  • Compound stability : Degradation under acidic conditions may reduce proton pump inhibition efficacy .
  • Off-target effects : Screen against broader kinase panels to identify unintended targets .

Computational Modeling Applications

Q. Q7: What computational tools predict binding modes of this compound with CDK4/6?

A:

  • Molecular docking : Use crystal structures of CDK4/6 (PDB: 4BCF) to model interactions with the pyrrolopyridine core .
  • QM/MM simulations : Assess electronic effects of substituents on binding affinity .
  • ADMET prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .

Safety and Handling Protocols

Q. Q8: What safety precautions are required when handling this compound?

A: Based on GHS classification:

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .
  • Waste disposal : Neutralize with dilute NaOH before disposal due to acute oral toxicity (H302) .

Advanced Combination Therapies

Q. Q9: How does this compound synergize with paclitaxel in cancer models?

A: Synergy arises from:

  • Cell cycle arrest : CDK1 inhibition (G₂/M phase) combined with paclitaxel’s microtubule stabilization .
  • Apoptotic enhancement : Downregulation of survivin and increased caspase-3 activation .
  • In vivo validation : Intraperitoneal administration in xenografts shows tumor volume reduction (58–75%) with combination therapy .

Structural Modifications for Drug Development

Q. Q10: What boronate intermediates enable diversification of pyrrolo[2,3-c]pyridine derivatives?

A:

  • Suzuki-ready intermediates : 3,5-Disubstituted derivatives with tetramethyl dioxaborolane groups allow rapid diversification .
  • Late-stage functionalization : Use of methoxy or difluoromethoxy groups to fine-tune lipophilicity .
  • ProTide strategies : Phosphoramidate prodrugs to improve oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.